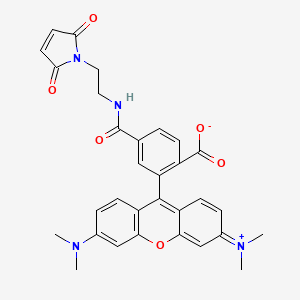

6-TAMRA Maleimide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C31H28N4O6 |

|---|---|

Peso molecular |

552.6 g/mol |

Nombre IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)41-26-17-20(34(3)4)7-10-23(26)29(22)24-15-18(5-8-21(24)31(39)40)30(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H-,32,38,39,40) |

Clave InChI |

CCKYJNRNKVEKIX-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCN5C(=O)C=CC5=O)C(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

6-TAMRA Maleimide: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) maleimide is a bright, orange-red fluorescent dye widely utilized in molecular biology for the specific labeling of biomolecules.[1] As a derivative of the rhodamine family, 6-TAMRA offers excellent photostability and a high quantum yield, making it a robust tool for a variety of fluorescence-based applications.[2] This technical guide provides an in-depth overview of 6-TAMRA maleimide, its core applications, detailed experimental protocols, and the underlying principles of its use in biological research.

The maleimide functional group confers high reactivity and specificity towards sulfhydryl (thiol) groups, which are primarily found in the cysteine residues of proteins and peptides.[3] This selective conjugation chemistry allows for precise labeling of target molecules, enabling their visualization and tracking in complex biological systems. The pure 6-isomer of TAMRA is often preferred over mixtures of 5- and 6-isomers to ensure reproducibility and avoid peak doubling in chromatographic and electrophoretic analyses.[4][5]

Core Applications in Molecular Biology

The primary utility of this compound lies in its ability to covalently attach a fluorescent tag to biomolecules. This labeling enables a wide array of qualitative and quantitative analyses, including:

-

Protein and Peptide Labeling: The most common application is the labeling of proteins and peptides at cysteine residues. This is instrumental for studying protein structure, function, localization, and interactions.

-

Fluorescence Microscopy: 6-TAMRA labeled proteins can be visualized in living or fixed cells, providing spatial and temporal information about their distribution and dynamics.

-

Flow Cytometry: This technique utilizes fluorescently labeled antibodies or ligands to identify and quantify specific cell populations from a heterogeneous mixture.

-

Förster Resonance Energy Transfer (FRET): 6-TAMRA can serve as an excellent acceptor fluorophore when paired with a suitable donor, such as fluorescein (FAM). FRET is a powerful tool for studying molecular interactions and conformational changes in real-time.

-

Nucleic Acid Labeling: Thiol-modified oligonucleotides can also be labeled with this compound for use in applications such as fluorescence in situ hybridization (FISH) and DNA sequencing.

Quantitative Data

A summary of the key photophysical and chemical properties of 6-TAMRA is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~541-556 nm | |

| Emission Maximum (λem) | ~567-580 nm | |

| Molar Extinction Coefficient | > 90,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.1 - 0.5 | |

| Molecular Weight | ~552.58 g/mol | |

| Solubility | Good in DMSO and DMF |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for the conjugation of this compound to proteins containing cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein of interest containing free sulfhydryl groups

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

-

-

Dye Preparation:

-

Allow the vial of this compound to equilibrate to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1. This ratio may need to be optimized.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted, free dye from the labeled protein using a gel filtration column, dialysis, or a spin column.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 6-TAMRA (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for 6-TAMRA is approximately 0.32.

-

Corrected A280 = A280 - (Amax * CF)

-

Protein Concentration (M) = Corrected A280 / (Protein Molar Extinction Coefficient * Pathlength)

-

Dye Concentration (M) = Amax / (Dye Molar Extinction Coefficient * Pathlength)

-

DOL = Dye Concentration / Protein Concentration

-

-

Storage:

-

Store the labeled protein conjugate at 4°C or -20°C, protected from light.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Figure 1: Covalent labeling of a protein with this compound.

Figure 2: A generalized workflow for fluorescence microscopy.

Figure 3: The principle of Förster Resonance Energy Transfer (FRET).

Conclusion

This compound is an indispensable tool in the molecular biologist's toolkit. Its bright fluorescence, high photostability, and specific reactivity with thiol groups make it an ideal choice for a multitude of applications, from fundamental protein studies to advanced cellular imaging and drug discovery. By understanding its properties and following optimized protocols, researchers can effectively harness the power of this compound to illuminate the intricate workings of biological systems.

References

6-TAMRA Maleimide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-TAMRA (Carboxytetramethylrhodamine) Maleimide, a fluorescent probe widely utilized in biological research for the site-specific labeling of biomolecules. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and experimental applications of 6-TAMRA Maleimide, with a focus on protein labeling and analysis.

Chemical Structure and Properties

This compound is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues in proteins and other thiol-containing molecules. The 6-isomer of carboxytetramethylrhodamine is linked to a maleimide group, which exhibits high selectivity for sulfhydryl groups under physiological pH conditions.

The key chemical and physical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₂₈N₄O₆ | [][2] |

| Molecular Weight | 552.58 g/mol | [] |

| Excitation Maximum (λex) | ~541-555 nm | [2][3] |

| Emission Maximum (λem) | ~567-580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ at 541 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Solubility | Good in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | |

| Reactivity | Specifically reacts with thiol (sulfhydryl) groups | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein labeling and Förster Resonance Energy Transfer (FRET) experiments.

Site-Specific Protein Labeling via Cysteine Residues

This protocol is adapted from a study on efficient site-specific labeling of proteins via cysteines for various applications, including single-molecule spectroscopy.

Materials:

-

Protein with a solvent-accessible cysteine residue

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Reduction:

-

Dissolve the protein in Labeling Buffer to a concentration of 1-10 mg/mL.

-

Add a 10-fold molar excess of TCEP to the protein solution to reduce any disulfide bonds.

-

Incubate at room temperature for 30 minutes.

-

Remove the TCEP using a desalting column equilibrated with degassed Labeling Buffer.

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Immediately after TCEP removal, add a 5 to 20-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Add a final concentration of 10 mM β-mercaptoethanol or L-cysteine to the reaction mixture to quench any unreacted maleimide.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column). The protein-dye conjugate will elute in the void volume.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~555 nm (for 6-TAMRA).

-

FRET-Based Assay for Monitoring Protein Conformational Changes

This protocol describes the use of this compound as a FRET acceptor to study protein conformational changes, a technique widely used in structural biology.

Materials:

-

Protein engineered with two cysteine residues at specific sites for donor and acceptor dye labeling.

-

Donor dye with a maleimide reactive group (e.g., Alexa Fluor 488 C₅ Maleimide).

-

This compound (Acceptor dye).

-

Labeling and Purification reagents as described in Protocol 2.1.

-

Fluorometer capable of measuring FRET.

Procedure:

-

Protein Labeling:

-

Label the protein with the donor and acceptor dyes sequentially or simultaneously. For sequential labeling, it is often advantageous to label with one dye first, purify the singly labeled protein, and then proceed with the second labeling step.

-

The labeling reaction follows the same principles as outlined in Protocol 2.1. The stoichiometry of donor to acceptor labeling is critical and needs to be optimized.

-

-

Purification of Doubly Labeled Protein:

-

Purify the doubly labeled protein from singly labeled and unlabeled protein species, as well as from free dyes. This can often be achieved using ion-exchange chromatography or hydrophobic interaction chromatography, which can separate protein populations with different numbers of charged or hydrophobic dye molecules.

-

-

FRET Measurement:

-

Dilute the purified doubly labeled protein to a concentration suitable for fluorescence measurements (typically in the nanomolar range) in a buffer appropriate for the biological question being addressed.

-

Excite the donor fluorophore at its maximum excitation wavelength (e.g., ~495 nm for Alexa Fluor 488).

-

Measure the emission spectrum, which will show a peak for the donor emission and a sensitized emission peak for the acceptor (6-TAMRA) if FRET is occurring.

-

The FRET efficiency can be calculated from the ratio of the acceptor and donor fluorescence intensities. Changes in FRET efficiency upon addition of a ligand or other perturbation indicate a conformational change in the protein that alters the distance between the donor and acceptor dyes.

-

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

References

6-TAMRA Maleimide: A Technical Guide to its Spectral Properties and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 6-TAMRA (Tetramethylrhodamine) Maleimide, a widely used fluorescent probe for labeling biomolecules. This document details its absorbance and emission characteristics, provides experimental protocols for its use, and visualizes the labeling workflow.

Core Spectral and Physical Properties

6-TAMRA Maleimide is a thiol-reactive fluorescent dye commonly used to label proteins, peptides, and other molecules containing sulfhydryl groups.[1][2][] It is a single isomer of TAMRA, which is important for applications requiring high reproducibility and avoiding multiple labeled species that can interfere with chromatographic and electrophoretic analyses.[1][2] The dye is typically a dark-colored solid that is soluble in organic solvents like DMSO and DMF.

The quantitative spectral data for this compound is summarized in the table below. These values are crucial for designing fluorescence-based assays and selecting appropriate instrument settings.

| Property | Value | Notes |

| Maximum Absorbance (λabs) | ~541 nm | The peak wavelength for absorbing light. |

| Maximum Emission (λem) | ~567 nm | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | ~84,000 cm-1M-1 | A measure of how strongly the molecule absorbs light at its λabs. |

| Fluorescence Quantum Yield (Φ) | ~0.1 | The efficiency of converting absorbed photons into emitted photons. |

| Correction Factor at 260 nm (CF260) | ~0.32 | Used to correct for dye absorbance when measuring nucleic acid concentration. |

| Correction Factor at 280 nm (CF280) | ~0.19 | Used to correct for dye absorbance when measuring protein concentration. |

Note: Spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule. The absorption and emission spectra of TAMRA-labeled proteins may be red-shifted by approximately 8 nm in a pH 8 buffer compared to methanol, with a corresponding decrease in the extinction coefficient of about 10%.

Experimental Protocols

Measuring Absorbance and Emission Spectra

This protocol outlines the general steps for determining the absorbance and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol, DMSO, or a relevant buffer like PBS at pH 7.0-7.5)

-

Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mg/mL) in an anhydrous organic solvent such as DMSO or DMF. Store this solution protected from light at -20°C.

-

Working Solution Preparation: Dilute the stock solution in the desired solvent (e.g., methanol or PBS) to a concentration suitable for spectroscopic measurements. For absorbance, the peak absorbance should ideally be between 0.1 and 1.0. For fluorescence, the concentration should be low enough to avoid inner filter effects.

-

Absorbance Spectrum Measurement:

-

Use a spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 300-700 nm).

-

Use the same solvent as a blank to zero the instrument.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Emission Spectrum Measurement:

-

Use a fluorometer to measure the fluorescence emission spectrum.

-

Set the excitation wavelength to the determined λabs (around 541 nm).

-

Scan the emission across a suitable wavelength range (e.g., 550-700 nm).

-

Identify the wavelength of maximum emission (λem).

-

Protein Labeling with this compound

This protocol describes a general method for conjugating this compound to proteins via cysteine residues.

Materials:

-

Protein containing free sulfhydryl groups (cysteines)

-

This compound

-

Anhydrous DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; avoid buffers containing thiols)

-

(Optional) A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

-

Purification column (e.g., gel filtration or dialysis) to remove unreacted dye.

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfides: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye.

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a desalting column, gel filtration, or dialysis.

-

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in working with this compound.

Caption: Workflow for labeling a protein with this compound.

Caption: The thiol-maleimide conjugation reaction.

References

Unveiling the Quantum Yield of 6-TAMRA Maleimide: A Technical Guide

For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount for the generation of reliable and reproducible data. 6-Carboxytetramethylrhodamine (6-TAMRA) Maleimide, a thiol-reactive fluorescent dye, is a widely utilized tool for the labeling of proteins, peptides, and other biomolecules. A critical parameter governing its performance is its fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption. This in-depth technical guide provides a comprehensive explanation of the quantum yield of 6-TAMRA Maleimide, factors influencing it, and detailed experimental protocols for its determination.

Understanding Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a brighter fluorophore, which is often desirable for enhanced sensitivity in various applications. The quantum yield of this compound is frequently cited as 0.1 under standard conditions.[1][2] However, it is crucial to recognize that this value is not absolute and is highly susceptible to environmental factors.

Factors Influencing the Quantum Yield of this compound

The fluorescence quantum yield of this compound is not an intrinsic constant but is dynamically influenced by its local environment. Key factors include the polarity of the solvent, the pH of the medium, and its conjugation to biomolecules.

Solvent Polarity

The polarity of the solvent can significantly impact the quantum yield of fluorescent dyes, including rhodamines like TAMRA. While specific data for a wide range of solvents for this compound is not extensively documented in a comparative manner, the general trend for similar dyes suggests that changes in solvent polarity can alter the energy levels of the excited state, thereby affecting the balance between radiative (fluorescence) and non-radiative decay pathways.

pH of the Medium

The fluorescence of TAMRA derivatives can be sensitive to pH. Generally, rhodamine dyes exhibit stable fluorescence in acidic to neutral conditions. However, in alkaline environments, a decrease in fluorescence intensity and quantum yield can be observed. This is attributed to structural changes in the fluorophore at high pH. For optimal and stable fluorescence, it is recommended to use this compound in buffered solutions within a neutral to slightly acidic pH range. One study suggests that the quantum yield of TAMRA is largely unaffected in acidic pH conditions.[3]

Conjugation to Biomolecules

The quantum yield of this compound can be significantly altered upon its covalent attachment to proteins, peptides, or nucleic acids. This change is dependent on the local microenvironment of the dye on the biomolecule. For instance, conjugation to a protein can lead to either an increase or a decrease in quantum yield depending on the proximity of quenching residues (e.g., tryptophan) or the dye's interaction with the local hydrophobic or hydrophilic environment. Furthermore, the degree of labeling is a critical factor; high densities of TAMRA molecules on a single protein can lead to self-quenching, which reduces the overall quantum yield.[4]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and the qualitative impact of environmental factors on its quantum yield.

| Parameter | Value/Effect | Citation |

| Reported Quantum Yield (Φ) | 0.1 | [1] |

| Excitation Maximum (λex) | ~541 nm | |

| Emission Maximum (λem) | ~567 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | |

| Effect of Increasing Solvent Polarity | Variable, can lead to a decrease in quantum yield. | |

| Effect of pH | Stable in acidic to neutral pH; potential decrease in alkaline conditions. | |

| Effect of Conjugation | Highly dependent on the local microenvironment and degree of labeling; can increase or decrease. |

Experimental Protocols

Accurate determination of the quantum yield of this compound is crucial for quantitative fluorescence-based assays. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is the most common approach.

Protocol for Relative Quantum Yield Determination

This protocol outlines the steps for measuring the relative quantum yield of this compound using a reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Materials:

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G)

-

Spectroscopic grade solvent (e.g., ethanol or a suitable buffer)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with a quartz cuvette

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the quantum yield standard (e.g., 1 mg/mL Rhodamine 6G in ethanol).

-

Prepare a stock solution of this compound in the same solvent.

-

-

Preparation of Dilutions:

-

Prepare a series of five dilutions for both the standard and the this compound sample, ensuring that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 530 nm for Rhodamine 6G and 541 nm for this compound).

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each measurement to obtain the integrated fluorescence intensity.

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the this compound sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample is the slope from the plot for the this compound sample.

-

Slope_std is the slope from the plot for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is 1).

-

-

Visualization of Key Concepts and Workflows

To aid in the understanding of the principles and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: Experimental workflow for the relative determination of fluorescence quantum yield.

Application in Signaling Pathway Analysis: FRET-based Kinase Assay

This compound is extensively used as an acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs to study signaling pathways. A common application is in the development of biosensors for kinase activity, such as in the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.

In a typical FRET-based kinase assay, a peptide substrate for a specific kinase is labeled with a donor fluorophore (e.g., a green fluorescent protein) and an acceptor fluorophore (this compound). In the non-phosphorylated state, the peptide is in a conformation that keeps the donor and acceptor in close proximity, leading to efficient FRET. Upon phosphorylation by the kinase, the peptide undergoes a conformational change that increases the distance between the donor and acceptor, resulting in a decrease in FRET efficiency. This change in FRET can be monitored to quantify kinase activity in real-time.

Caption: Principle of a FRET-based assay for monitoring kinase activity using a this compound labeled peptide.

References

Principle of Thiol-Reactive Fluorescence Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with thiol-reactive fluorescent dyes. These powerful tools are indispensable for elucidating protein structure and function, monitoring cellular processes, and advancing drug discovery efforts. By selectively targeting cysteine residues, thiol-reactive dyes offer a precise method for introducing fluorescent labels into biological systems.[1]

Core Principles of Thiol-Reactive Labeling

Thiol-reactive fluorescent labeling leverages the nucleophilic character of the thiol group (also known as a sulfhydryl group, -SH) found in the amino acid cysteine. This approach offers a high degree of selectivity, as cysteine is a relatively rare amino acid in many proteins, allowing for precise, site-specific attachment of a fluorescent probe.[1][2] The three most prevalent classes of thiol-reactive reagents are maleimides, haloacetamides (such as iodoacetamides), and pyridyl disulfides.

Maleimide Chemistry

Maleimides are the most widely used class of thiol-reactive reagents. The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring, forming a stable, covalent thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[2] At a pH of 7, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[3]

Figure 1. Reaction of a protein thiol with a maleimide-functionalized dye.

Haloacetamide Chemistry

Haloacetamides, such as iodoacetamides and bromoacetamides, react with thiols through a nucleophilic substitution (SN2) reaction. The thiol attacks the carbon atom adjacent to the halogen, displacing the halide and forming a stable thioether linkage. This reaction is also highly specific for sulfhydryl groups at physiological pH.

References

An In-Depth Technical Guide to 5-TAMRA Maleimide and 6-TAMRA Maleimide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the 5- and 6-isomers of Tetramethylrhodamine (TAMRA) maleimide, two widely used thiol-reactive fluorescent dyes. Understanding the nuances of these isomers is critical for researchers in bioconjugation, drug development, and various bio-analytical assays where reproducibility and precise quantification are paramount.

Introduction to TAMRA Maleimide Isomers

Tetramethylrhodamine (TAMRA) is a popular rhodamine dye utilized for fluorescently labeling biomolecules. The maleimide functional group enables covalent attachment to free sulfhydryl groups, primarily found on cysteine residues within proteins and peptides. TAMRA maleimide is commercially available as a mixture of two structural isomers, 5-TAMRA maleimide and 6-TAMRA maleimide, or as purified single isomers.

The key structural difference lies in the point of attachment of the carboxamide linker containing the maleimide group to the xanthene core of the fluorophore. While this positional difference is minor, it can have implications for the spatial orientation of the dye once conjugated to a biomolecule, which may subtly influence its fluorescent properties and interaction with the local environment. For applications demanding high levels of consistency and reproducibility, the use of a single, purified isomer is strongly recommended to avoid potential issues such as peak doubling or broadening in chromatographic and electrophoretic analyses.[1][]

Physicochemical and Spectral Properties

The 5- and 6-isomers of TAMRA maleimide exhibit nearly identical spectral properties.[3][4] However, for clarity and direct comparison, their key characteristics are summarized below.

| Property | 5-TAMRA Maleimide | This compound | 5(6)-TAMRA Maleimide (Mixed Isomers) |

| Molecular Formula | C₂₈H₂₃N₃O₅ | C₂₈H₂₃N₃O₅ | C₂₈H₂₃N₃O₅ |

| Molecular Weight | 481.51 g/mol [5] | 481.51 g/mol | 481.51 g/mol |

| Excitation Maximum (λex) | ~540-552 nm | ~540-552 nm | ~540 nm (in MeOH) |

| Emission Maximum (λem) | ~565-578 nm | ~565-578 nm | ~565 nm (in MeOH) |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | > 90,000 M⁻¹cm⁻¹ |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF | Soluble in DMSO, DMF |

| Reactive Group | Maleimide | Maleimide | Maleimide |

| Target Functional Group | Thiols (Sulfhydryls) | Thiols (Sulfhydryls) | Thiols (Sulfhydryls) |

Reaction Chemistry and Kinetics

The conjugation of TAMRA maleimide to a biomolecule proceeds via a Michael addition reaction between the maleimide group and a thiol. This reaction is highly selective for thiols within a pH range of 6.5-7.5. Above pH 7.5, the maleimide group can exhibit reactivity towards primary amines, such as the side chain of lysine.

While specific kinetic studies directly comparing the 5- and 6-isomers are not extensively published, the general mechanism and factors influencing the reaction rate are well-understood. The reaction rate is dependent on the pKa of the thiol and the pH of the reaction buffer. A higher pH leads to a greater proportion of the more nucleophilic thiolate anion, thus accelerating the reaction. However, the stability of the maleimide group itself decreases at higher pH due to hydrolysis. Therefore, a pH of 7.0-7.5 is generally optimal for the specific and efficient labeling of thiols.

dot

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

General Protocol for Protein Labeling with 5- or this compound

This protocol provides a general procedure for the labeling of a protein with a single TAMRA maleimide isomer.

Materials:

-

Protein containing free thiol groups (1-10 mg/mL)

-

5-TAMRA maleimide or this compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5, degassed.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

-

Dye Preparation:

-

Immediately before use, dissolve the TAMRA maleimide isomer in anhydrous DMSO or DMF to create a 10 mM stock solution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved TAMRA maleimide to the protein solution.

-

Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

The first colored fraction to elute will contain the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

dot

Caption: Workflow for Protein Labeling with TAMRA Maleimide.

Protocol for Comparative Analysis of 5- and this compound Labeling

This protocol is designed to directly compare the labeling efficiency and properties of the two isomers.

Procedure:

-

Prepare two identical batches of the target protein as described in section 4.1.

-

Label one batch with 5-TAMRA maleimide and the other with this compound, ensuring all reaction conditions (protein concentration, dye-to-protein ratio, temperature, and incubation time) are identical.

-

Purify both labeled proteins using identical chromatography columns and conditions.

-

Characterize and compare the two conjugates for:

-

Degree of Labeling (DOL): Determine if there is a significant difference in labeling efficiency.

-

Spectral Properties: Measure and compare the absorption and emission spectra of the two conjugates.

-

Stability: Assess the stability of the conjugates over time by monitoring their absorbance and fluorescence properties under defined storage conditions.

-

Functional Activity: If applicable, perform a functional assay to determine if the labeling with either isomer has a differential impact on the protein's activity.

-

Applications

Both 5- and this compound are extensively used in a variety of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins in cells and tissues.

-

Flow Cytometry: Quantifying cell populations based on the expression of specific proteins.

-

Förster Resonance Energy Transfer (FRET): TAMRA can serve as an acceptor for donor fluorophores like fluorescein (FAM) in studies of molecular interactions and conformational changes.

-

Immunohistochemistry: Detecting specific antigens in tissue sections.

-

Protein-protein interaction studies.

Conclusion

While the 5- and 6-isomers of TAMRA maleimide have very similar physicochemical and spectral properties, the use of single, purified isomers is highly recommended for applications that require a high degree of reproducibility and quantitative accuracy. The choice between the 5- and 6-isomer may not significantly impact the outcome of many experiments. However, for highly sensitive assays or studies where the local environment of the fluorophore is critical, a direct comparison of the two isomers may be warranted to determine the optimal choice for a specific application. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize and compare these valuable bioconjugation reagents.

References

The Versatility of Tetramethylrhodamine (TMR) Dyes in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TMR) and its derivatives are a class of robust and versatile fluorescent dyes belonging to the rhodamine family. Their bright fluorescence, high photostability, and pH insensitivity make them invaluable tools in a wide array of research applications.[1] This technical guide provides a comprehensive overview of the core applications of TMR dyes, complete with quantitative data, detailed experimental protocols, and visualizations to empower researchers in leveraging these powerful fluorophores.

Core Properties and Variants of Tetramethylrhodamine Dyes

TMR dyes are characterized by their excitation and emission spectra in the green-orange region of the visible spectrum, making them compatible with common laser lines and filter sets in fluorescence microscopy and flow cytometry.[2][3] Several derivatives of TMR have been developed to suit various experimental needs, each with distinct reactive moieties for conjugation to biomolecules.

Key Variants:

-

TRITC (Tetramethylrhodamine Isothiocyanate): One of the most common amine-reactive forms of TMR, TRITC is widely used for labeling proteins and antibodies through the formation of a stable thiourea bond with primary amines.[4]

-

TMRM (Tetramethylrhodamine, Methyl Ester): A cell-permeant, cationic dye that accumulates in mitochondria in a membrane potential-dependent manner.[5] This property makes it an excellent probe for assessing mitochondrial health and cell viability.

-

TAMRA (Carboxytetramethylrhodamine): Often used for oligonucleotide labeling and as an acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs with fluorophores like fluorescein (FAM).

Quantitative Data of Common TMR Derivatives

The selection of a suitable fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key spectral properties of commonly used TMR derivatives.

| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Applications |

| TRITC | ~543-550 | ~571-575 | ~65,000 - 85,000 | ~0.2 - 0.5 | Immunofluorescence, Protein Labeling |

| TMRM | ~548-552 | ~573-574 | Not readily available | Not readily available | Mitochondrial Membrane Potential, Flow Cytometry, Live Cell Imaging |

| TAMRA | ~546-555 | ~575-580 | ~65,000 - 92,000 | ~0.1 - 0.3 | Oligonucleotide Labeling, FRET, qPCR |

Note: Spectral properties, extinction coefficients, and quantum yields can be influenced by the solvent, pH, and conjugation to biomolecules.

Key Applications and Experimental Protocols

TMR dyes are employed in a multitude of techniques to visualize and quantify biological processes. Below are detailed protocols for some of the most prevalent applications.

Immunofluorescence Staining of Cellular Targets

Immunofluorescence (IF) is a cornerstone technique for visualizing the subcellular localization of proteins. TMR-conjugated secondary antibodies are widely used due to their brightness and photostability.

Experimental Protocol: Indirect Immunofluorescence Staining of Adherent Cells

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS)

-

Primary Antibody (specific to the target protein)

-

TMR-conjugated Secondary Antibody (reactive against the host species of the primary antibody)

-

Nuclear Counterstain (e.g., DAPI)

-

Antifade Mounting Medium

Procedure:

-

Cell Culture and Fixation:

-

Culture adherent cells on sterile glass coverslips to the desired confluency.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the TMR-conjugated secondary antibody in Blocking Buffer. A typical starting dilution is 1:200 to 1:1000.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for TMR (e.g., excitation ~540-560 nm, emission ~570-620 nm) and the counterstain.

-

Troubleshooting Immunofluorescence:

| Problem | Possible Cause | Solution |

| Weak or No Signal | Insufficient primary antibody concentration. | Optimize antibody dilution. |

| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary. | |

| Photobleaching. | Minimize exposure to excitation light and use an antifade mountant. | |

| High Background | Primary or secondary antibody concentration is too high. | Titrate antibodies to determine the optimal concentration. |

| Insufficient blocking. | Increase blocking time or try a different blocking agent. | |

| Inadequate washing. | Increase the number and duration of wash steps. |

Workflow for Immunofluorescence Staining

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Assessment of Mitochondrial Membrane Potential with TMRM

TMRM is a valuable tool for assessing cell health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells, the negatively charged mitochondrial matrix sequesters the positively charged TMRM, resulting in bright red-orange fluorescence. A decrease in ΔΨm, an early indicator of apoptosis, leads to a reduction in TMRM accumulation and a corresponding decrease in fluorescence.

Experimental Protocol: TMRM Staining for Flow Cytometry

Materials:

-

Suspension or trypsinized adherent cells

-

Cell Culture Medium or PBS

-

TMRM Stock Solution (e.g., 1 mM in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial membrane potential uncoupler for control samples (e.g., 10 mM in DMSO)

-

Flow Cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium or PBS.

-

-

Control Sample Preparation (Depolarized Mitochondria):

-

To a control cell suspension, add CCCP to a final concentration of 5-10 µM.

-

Incubate for 5-10 minutes at 37°C. This sample will serve as a negative control for TMRM staining.

-

-

TMRM Staining:

-

Prepare a fresh working solution of TMRM in pre-warmed cell culture medium. The optimal concentration typically ranges from 20-200 nM and should be determined empirically for the specific cell type and experimental conditions.

-

Add the TMRM working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing (Optional):

-

To reduce background fluorescence, cells can be washed once with pre-warmed PBS. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, discard the supernatant, and resuspend in fresh PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer. Excite the TMRM with a yellow-green laser (e.g., 561 nm) and collect the emission using a filter appropriate for PE or TRITC (e.g., ~585/16 nm bandpass filter).

-

Compare the fluorescence intensity of the stained cells to the CCCP-treated control cells to determine the population of cells with healthy, polarized mitochondria.

-

Signaling Pathway: TMRM as an Indicator of Apoptotic Signaling

Caption: TMRM fluorescence as a readout of mitochondrial health in response to apoptotic signaling.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity in real-time. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. TMR derivatives are often used as acceptor fluorophores in FRET pairs with donors such as fluorescein (FITC) or cyan fluorescent protein (CFP).

Experimental Workflow: FRET-based Kinase Activity Biosensor

This workflow describes the general principle of using a genetically encoded or reconstituted FRET biosensor to monitor kinase activity. TMR can be incorporated as the acceptor fluorophore.

Principle:

A FRET-based kinase biosensor typically consists of a donor fluorophore, an acceptor fluorophore, a kinase-specific substrate peptide, and a phosphopeptide-binding domain. In the basal state, the donor and acceptor are spatially separated, resulting in low FRET. Upon phosphorylation of the substrate peptide by the kinase of interest, the phosphopeptide-binding domain binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and leading to an increase in FRET.

Conceptual Signaling Pathway for a FRET-Based Kinase Biosensor

Caption: Conformational change of a FRET biosensor upon kinase-mediated phosphorylation.

Conclusion

Tetramethylrhodamine dyes and their derivatives remain indispensable tools in modern biological research. Their bright and photostable fluorescence, coupled with a range of available chemical conjugations, enables the visualization and quantification of a vast array of cellular processes. From mapping the subcellular localization of proteins to monitoring the real-time dynamics of mitochondrial health and signaling events, TMR dyes provide researchers with a robust and reliable fluorescent probe. The protocols and data presented in this guide offer a solid foundation for the successful application of TMR dyes in your research endeavors.

References

- 1. Analyzing protein kinase dynamics in living cells with FRET reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Core Principles: The Thiol-Maleimide Michael Addition

An In-depth Technical Guide to Maleimide Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide chemistry, a cornerstone of bioconjugation. It details the reaction mechanism, stability considerations, and practical protocols for the covalent modification of biomolecules. The information is intended to enable researchers to design and execute robust bioconjugation strategies for applications ranging from diagnostics to therapeutics.

The conjugation of a maleimide-functionalized molecule to a biomolecule, such as a protein or peptide, is based on the Michael addition reaction.[1] In this reaction, the maleimide group, an α,β-unsaturated carbonyl compound, acts as an electrophile. It readily reacts with a nucleophilic thiol group (also known as a sulfhydryl group), typically from a cysteine residue within a protein or peptide.[2] The nucleophilic sulfur atom of the thiol attacks one of the carbon atoms of the maleimide's carbon-carbon double bond.[1] This reaction results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][3]

The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. Within this pH window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing competing reactions with other nucleophilic groups like amines (e.g., lysine residues). At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Caption: The Thiol-Maleimide Michael Addition Reaction.

Kinetics and Selectivity

The thiol-maleimide reaction is known for its rapid kinetics, often proceeding to high conversion at room temperature. The reaction's high selectivity for cysteine residues is a key advantage, allowing for site-specific modification of proteins.

Table 1: Factors Influencing Maleimide-Thiol Reaction

| Factor | Optimal Condition/Observation | Rationale and Impact |

| pH | 6.5 - 7.5 | Balances thiol deprotonation to the reactive thiolate form with minimizing side reactions with amines. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |

| Temperature | Room temperature (20-25°C) or 4°C | Reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow down the reaction and for sensitive biomolecules. |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) | The reaction is efficient in polar solvents. Buffers should not contain thiols. For poorly soluble maleimides, a co-solvent like DMSO or DMF can be used. |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent | A molar excess of the maleimide reagent helps drive the reaction to completion, ensuring efficient labeling of the target biomolecule. |

Stability of the Thioether Linkage

While the thioether bond formed is generally stable, the succinimide ring can undergo reactions that impact the long-term stability of the conjugate, particularly in vivo.

Retro-Michael Reaction (Thiol Exchange)

The Michael addition is a reversible reaction. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be a significant issue in vivo, where high concentrations of endogenous thiols, such as glutathione, can lead to thiol exchange, resulting in the transfer of the payload to other molecules and potential off-target effects.

Hydrolysis of the Succinimide Ring

The stability of the maleimide-thiol adduct can be significantly improved by hydrolysis of the succinimide ring. This ring-opening reaction forms a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. The rate of hydrolysis is dependent on the N-substituent of the maleimide, with electron-withdrawing groups accelerating the process. Some "self-hydrolyzing" maleimides have been developed to undergo rapid hydrolysis after conjugation, enhancing the in vivo stability of the bioconjugate.

Caption: Stability pathways of the maleimide-thiol conjugate.

Table 2: Stability of Maleimide-Thiol Conjugates

| Reaction | Product | Consequence | Mitigation Strategy |

| Retro-Michael Reaction | Reformed maleimide and free thiol | Loss of conjugation, potential for off-target effects due to thiol exchange. | Hydrolysis of the succinimide ring post-conjugation. |

| Succinimide Ring Hydrolysis | Succinamic acid thioether | Increased stability of the conjugate, resistance to retro-Michael reaction. | Use of "self-hydrolyzing" maleimides or post-conjugation treatment to induce hydrolysis. |

Potential Side Reactions

While highly selective, maleimides can participate in side reactions under certain conditions.

-

Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines, such as the side chain of lysine residues, increases, which can lead to a loss of selectivity.

-

Maleimide Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which increases with pH. The resulting maleamic acid is unreactive towards thiols. Therefore, aqueous solutions of maleimide reagents should be prepared immediately before use.

-

Thiazine Rearrangement: With unprotected N-terminal cysteines, a side reaction can lead to the formation of a thiazine derivative. Interestingly, this rearrangement can result in a more stable linker.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with maleimide-functionalized reagents. Optimization is often necessary for specific applications.

Preparation of the Biomolecule

-

Dissolve the biomolecule (e.g., protein, antibody) in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If targeting cysteine residues involved in disulfide bonds, a reducing agent is required.

-

Use a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Incubate for 20-30 minutes at room temperature.

-

If using a thiol-containing reducing agent like DTT, it must be removed prior to the addition of the maleimide reagent, for example, by using a desalting column.

-

Preparation of the Maleimide Reagent

-

Allow the vial of the maleimide reagent to warm to room temperature.

-

Prepare a stock solution (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as DMSO or DMF.

-

Vortex briefly to ensure the reagent is fully dissolved. Unused stock solution should be stored at -20°C, protected from light and moisture.

Conjugation Reaction

-

Add the maleimide stock solution to the biomolecule solution to achieve a 10-20 fold molar excess of the maleimide reagent.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.

Purification of the Conjugate

Remove excess, unreacted maleimide reagent and byproducts using size-based purification methods such as:

-

Size-exclusion chromatography (e.g., Sephadex column)

-

Dialysis

-

Ultrafiltration

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of maleimide molecules conjugated per biomolecule, can be determined spectrophotometrically if the maleimide reagent contains a chromophore.

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye/payload.

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye/payload.

-

Mass spectrometry can also be used to confirm successful conjugation and determine the DOL.

Caption: A typical experimental workflow for maleimide bioconjugation.

Applications in Drug Development

Maleimide chemistry is a vital tool in the development of targeted therapeutics, most notably in the construction of Antibody-Drug Conjugates (ADCs). In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The antibody directs the drug to cancer cells, minimizing off-target toxicity. Maleimide-based linkers are frequently used to attach the drug to cysteine residues on the antibody. The stability of the linker is critical to the efficacy and safety of the ADC.

Other applications include:

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to proteins to improve their pharmacokinetic properties.

-

Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules for use in diagnostics and bioassays.

-

Surface Functionalization: Modifying the surfaces of nanoparticles or beads with biomolecules for biosensing and diagnostic applications.

Conclusion

Maleimide chemistry provides a robust and highly specific method for the modification of biomolecules. A thorough understanding of the reaction mechanism, factors influencing stability, and potential side reactions is crucial for the successful design and implementation of bioconjugation strategies. By carefully controlling reaction conditions and considering the long-term stability of the conjugate, researchers can leverage maleimide chemistry to develop innovative tools for research, diagnostics, and therapeutics.

References

The Photostability and pH Sensitivity of TAMRA Dyes: A Technical Guide

Tetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye in biological research, prized for its bright orange-red emission and robust performance in applications ranging from DNA sequencing to fluorescence microscopy.[1][2] This technical guide provides an in-depth analysis of two critical performance characteristics of TAMRA: its photostability and its sensitivity to pH. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals to design and execute rigorous, reproducible fluorescence-based experiments.

Core Photophysical and Chemical Properties

TAMRA belongs to the rhodamine family of dyes and is characterized by a xanthene core structure.[1] It is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, or as single isomers, which may exhibit slight variations in their photophysical and biological properties.[1] The dye is typically conjugated to biomolecules via a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which forms a stable covalent bond with primary amines.[2]

Quantitative Data on Photophysical Properties and Photostability

The selection of a fluorophore is a critical decision in experimental design, with photostability—the ability to resist light-induced degradation—being a key factor, especially in applications requiring prolonged imaging. The following tables summarize the key quantitative data for TAMRA's photophysical properties and photostability.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 556 nm | Can vary slightly depending on the solvent and conjugation state. |

| Emission Maximum (λem) | ~565 - 580 nm | Can vary slightly depending on the solvent and conjugation state. |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A high value, indicating efficient light absorption. |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | In aqueous solutions. |

| Fluorescence Lifetime (τ) | ~2.3 - 2.8 ns |

| Photostability Parameter | Value | Notes |

| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | Represents the probability of a dye molecule being destroyed per absorbed photon; a lower value indicates higher photostability. |

| Photobleaching Half-life (t₁/₂) | Not consistently reported | The time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. |

pH Sensitivity of TAMRA

The fluorescence of TAMRA is generally considered to be stable within the physiological pH range. However, its intensity can be sensitive to alkaline environments.

| pH Range | Effect on Fluorescence | Notes |

| Acidic to Neutral (pH < 8.0) | Generally stable fluorescence intensity. | The quantum yield is reported to be largely unaffected in acidic pH conditions. |

| Alkaline (pH > 8.0) | Decreased fluorescence intensity. | Attributed to structural changes in the rhodamine backbone. |

Experimental Protocols

To ensure accurate and reproducible data, it is crucial to follow standardized experimental protocols for assessing the photostability and pH sensitivity of TAMRA.

Protocol 1: Assessment of TAMRA Photostability

This protocol outlines a method for quantifying the photostability of TAMRA using fluorescence microscopy.

Objective: To determine the photobleaching rate of TAMRA under specific illumination conditions.

Materials:

-

TAMRA-conjugated sample (e.g., labeled protein, oligonucleotide)

-

Microscope slide and coverslip

-

Immersion oil (if using an oil-immersion objective)

-

Fluorescence microscope equipped with a suitable filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm), a light source of constant intensity, and a sensitive camera.

Methodology:

-

Sample Preparation: Prepare a slide-mounted sample of the TAMRA-conjugated molecule.

-

Microscope Setup:

-

Turn on the microscope and light source, allowing them to stabilize.

-

Select the appropriate objective and filter set for TAMRA.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) containing the fluorescent sample.

-

Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

-

Begin a time-lapse acquisition, continuously illuminating the sample with the excitation light at a constant intensity.

-

Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting decay curve to an exponential decay model to determine the photobleaching time constant (τ). The photobleaching half-life (t₁/₂) can be calculated as t₁/₂ = τ * ln(2).

-

Protocol 2: Evaluation of TAMRA pH Sensitivity

This protocol describes a method to assess the effect of pH on the fluorescence intensity of TAMRA.

Objective: To measure the fluorescence intensity of TAMRA across a range of pH values.

Materials:

-

TAMRA stock solution (e.g., in DMSO)

-

A series of buffers with precise pH values covering the desired range (e.g., pH 4 to 10)

-

Spectrofluorometer or fluorescence microplate reader

-

Quartz cuvettes or a black microplate

Methodology:

-

Buffer Preparation: Prepare a series of buffers with known pH values.

-

Sample Preparation: Dilute the TAMRA stock solution to a final concentration (e.g., 1 µM) in each of the prepared pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the buffer pH.

-

Fluorescence Measurement:

-

Transfer the solutions to the cuvettes or microplate wells.

-

Set the spectrofluorometer or plate reader to the excitation and emission wavelengths of TAMRA (e.g., λex = 545 nm, λem = 575 nm).

-

Measure the fluorescence intensity for each sample.

-

-

Data Analysis:

-

Plot the measured fluorescence intensity as a function of pH.

-

Analyze the plot to determine if there are any significant changes in fluorescence intensity across the tested pH range. If a sigmoidal curve is observed, the pKa can be determined from the inflection point.

-

Visualization of TAMRA's Chemical Structure

The core structure of TAMRA is a xanthene ring system. The two common isomers, 5-TAMRA and 6-TAMRA, differ in the substitution position of the carboxyl group on the benzoic acid moiety.

Conclusion

TAMRA remains a robust and versatile fluorophore for a multitude of biological applications. Its high photostability under typical imaging conditions and general insensitivity to pH fluctuations within the physiological range make it a valuable tool for quantitative fluorescence studies. However, researchers should be aware of the potential for decreased fluorescence in alkaline environments and should consider the specific experimental conditions when designing their studies. The provided protocols offer a framework for validating the performance of TAMRA in specific experimental contexts, ensuring the generation of accurate and reliable data.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with 6-TAMRA Maleimide

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and diagnostics, enabling the visualization and tracking of target antigens in a wide array of applications such as flow cytometry, immunofluorescence microscopy, and ELISAs.[1][2] 6-TAMRA (Tetramethylrhodamine) Maleimide is a thiol-reactive fluorescent probe that selectively forms a stable thioether bond with free sulfhydryl groups, primarily found on cysteine residues of proteins.[3][4] This method is particularly advantageous when labeling antibodies where modification of primary amines (e.g., lysine residues) might compromise the antigen-binding site.[5]

These application notes provide a detailed, step-by-step protocol for the successful conjugation of 6-TAMRA Maleimide to antibodies. The process involves the optional reduction of native disulfide bonds to generate free thiols, reaction with the maleimide dye, purification of the conjugate, and characterization by calculating the Degree of Labeling (DOL).

Principle of Reaction

The core of the conjugation process is the chemoselective reaction between the maleimide group of the 6-TAMRA dye and the sulfhydryl (thiol) group of a cysteine residue on the antibody. This reaction proceeds optimally at a neutral to slightly acidic pH range (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, forming a stable, covalent thioether linkage. At this pH, reactivity with other amino acid side chains, such as the primary amines of lysine, is minimal.

Caption: Thiol-Maleimide Conjugation Chemistry.

Materials and Reagents

-

Antibody (Purified, in an amine-free and thiol-free buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Other buffers like HEPES or Tris can be used if they do not contain thiol compounds.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex® G-25) or an ultrafiltration spin column (e.g., 10K MWCO for IgG).

-

Quenching Reagent (Optional): Cysteine or β-mercaptoethanol

-

Storage Buffer: PBS with 0.01-0.03% sodium azide. Optional: 5-10 mg/mL Bovine Serum Albumin (BSA) as a stabilizer.

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

Quantitative Data Summary

Proper quantification and molar ratios are critical for successful conjugation. The following tables summarize the recommended parameters.

Table 1: Recommended Reagent Concentrations and Ratios

| Parameter | Recommended Value | Notes |

|---|---|---|

| Antibody Concentration | 2-10 mg/mL | Concentrations below 2 mg/mL can significantly reduce labeling efficiency. |

| Buffer pH | 7.0 - 7.5 | Optimal for thiol-maleimide reaction while minimizing amine reactivity. |

| TCEP Molar Excess (Optional) | 10-fold | For reducing disulfide bonds to generate free thiols. |

| This compound Stock | 10 mM in anhydrous DMSO | Prepare fresh before use as maleimides can hydrolyze in the presence of water. |

| Dye:Antibody Molar Ratio | 10:1 to 20:1 | Starting point for optimization; actual ratio depends on desired DOL. |

Table 2: Spectrophotometric Data for DOL Calculation

| Parameter | Symbol | Value | Source |

|---|---|---|---|

| Molar Extinction Coefficient of IgG at 280 nm | ε_prot | 210,000 M⁻¹cm⁻¹ | General |

| Molar Extinction Coefficient of 6-TAMRA at ~555 nm | ε_dye | ~90,000 M⁻¹cm⁻¹ | Varies by manufacturer |

| Correction Factor (A₂₈₀/A_max) for 6-TAMRA | CF₂₈₀ | ~0.36 |

| Molecular Weight of IgG | Mwt | ~150,000 g/mol | |

Experimental Workflow

The overall process for antibody conjugation with this compound is outlined below.

Caption: Experimental workflow for this compound antibody conjugation.

Detailed Experimental Protocols

Step 1: Antibody Preparation

-

Start with a purified antibody solution. If the antibody is in a buffer containing primary amines (like Tris or glycine) or thiol compounds, it must be exchanged into an appropriate Reaction Buffer (e.g., PBS, pH 7.2-7.4).

-

This can be achieved through dialysis or by using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL. The conjugation efficiency is significantly lower at concentrations below 2 mg/mL.

Step 2: (Optional) Reduction of Antibody Disulfide Bonds This step is necessary if the antibody does not have a sufficient number of native free thiol groups.

-

To the antibody solution from Step 1, add a 10-fold molar excess of TCEP from a freshly prepared stock solution.

-

Incubate the reaction for approximately 30 minutes at room temperature. To prevent the re-formation of disulfide bonds, it is best to perform this step under an inert gas like nitrogen or argon.

-

Crucially, do not remove the excess TCEP if proceeding immediately to conjugation , as TCEP does not contain free thiols and will not compete with the maleimide reaction. If using other reducing agents like DTT, they must be removed prior to adding the dye.

Step 3: Preparation of this compound Stock Solution

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, for 1 µmol of dye, add 100 µL of anhydrous DMSO.

-

Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use, as maleimide groups can hydrolyze over time, especially in the presence of water. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.

Step 4: Antibody Conjugation Reaction

-

While gently stirring or vortexing the antibody solution (from Step 1 or 2), add the calculated volume of 10 mM this compound stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.

-

Protect the reaction vial from light by wrapping it in aluminum foil.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle rocking or stirring.

Step 5: Purification of the Antibody-TAMRA Conjugate This step is essential to remove unreacted (free) this compound, which would interfere with subsequent applications and DOL calculations.

-

Using Size-Exclusion Chromatography (e.g., Sephadex G-25):

-

Equilibrate the column with Reaction Buffer (PBS).

-

Load the reaction mixture from Step 4 onto the column.

-

Elute the conjugate with PBS. The first colored band to elute from the column is the labeled antibody, which separates from the smaller, slower-moving free dye molecules.

-

-

Using an Ultrafiltration Spin Column:

-

Add the reaction mixture to the spin column (e.g., 10K MWCO for IgG).

-

Wash the conjugate by repeatedly adding buffer and centrifuging according to the manufacturer's instructions until the flow-through is clear of any color. This method is often faster and results in a more concentrated product.

-

Step 6: Characterization - Calculating the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each antibody molecule. It is determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for 6-TAMRA, which is approximately 555 nm (A_max).

-

Calculate the concentration of the antibody:

-

First, correct the absorbance at 280 nm for the contribution of the dye: A_prot = A₂₈₀ - (A_max × CF₂₈₀)

-

Then, calculate the antibody concentration using the Beer-Lambert law: [Antibody] (M) = A_prot / ε_prot (assuming a 1 cm pathlength)

-

-

Calculate the concentration of the conjugated dye:

-

[Dye] (M) = A_max / ε_dye (assuming a 1 cm pathlength)

-

-

Calculate the final Degree of Labeling:

-

DOL = [Dye] / [Antibody]

-

An optimal DOL is typically between 2 and 10, depending on the antibody and application.

Step 7: Storage of the Conjugate

-

Store the purified antibody-TAMRA conjugate in a light-protected container at 4°C for short-term storage (up to a month).

-

For long-term storage, add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%). The conjugate can then be stored at 4°C for several months or aliquoted and stored at -20°C for up to a year. Avoid repeated freeze-thaw cycles.

References

Optimizing Dye-to-Protein Ratio for 6-TAMRA Maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction